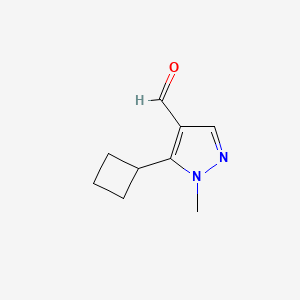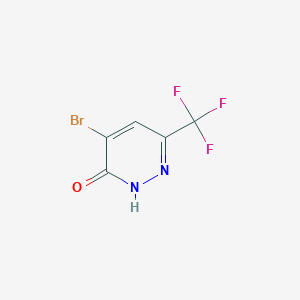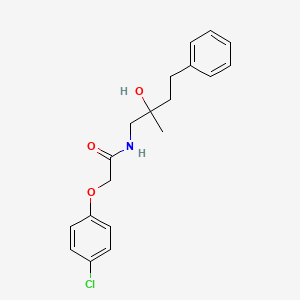
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide is a useful research compound. Its molecular formula is C19H22ClNO3 and its molecular weight is 347.84. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review highlighted the global trends in the study of 2,4-D herbicide (a related compound) toxicity, emphasizing the rapid advancement in research on its toxicology and mutagenicity. The study identified the United States, Canada, and China as leading contributors to this field. Research themes have evolved towards understanding occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, particularly in aquatic environments. This analysis underscores the importance of molecular biology approaches, particularly gene expression studies, in future research on herbicide toxicology and mutagenicity (Zuanazzi et al., 2020).
Mechanisms of Toxicity and Management of Acute Poisoning
Another study reviewed the mechanisms of toxicity of chlorophenoxy herbicides, including 2,4-D, and the clinical features and management of acute poisoning by these compounds. The research detailed the biochemical processes leading to cell membrane damage, disruption of metabolic pathways, and the clinical manifestations following ingestion. The study also discussed management strategies, highlighting the efficacy of alkaline diuresis and hemodialysis in enhancing herbicide elimination in poisoned patients (Bradberry et al., 2000).
Environmental Occurrence and Toxicity of Antimicrobial Compounds
A review focused on the environmental presence, toxicity, and degradation of triclosan (TCS), a compound structurally similar to chlorophenoxy herbicides. It shed light on the widespread use of TCS in various consumer products, its detection in environmental compartments, and the potential for transformation into more toxic compounds. The study emphasized the ecological and health risks posed by TCS and its degradation products, highlighting the need for further research to understand its environmental impact and develop strategies for mitigation (Bedoux et al., 2012).
Herbicide Behavior in Agricultural Environments and Microbial Biodegradation
Research on the behavior of 2,4-D in agricultural settings and the role of microorganisms in its degradation reviewed the environmental fate of this herbicide and its primary degradation product, 2,4-dichlorophenol. The study highlighted the potential environmental damage due to indiscriminate pesticide use and the significance of microbial remediation processes in preventing pollution and protecting public health. This review emphasizes the critical need for understanding microbial interactions with herbicides to enhance environmental safety and health protection (Magnoli et al., 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-19(23,12-11-15-5-3-2-4-6-15)14-21-18(22)13-24-17-9-7-16(20)8-10-17/h2-10,23H,11-14H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDNYUFPWASMHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)
![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)
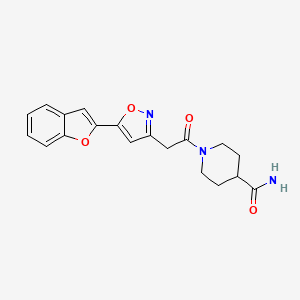
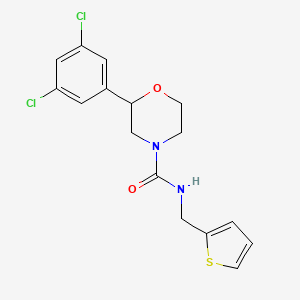
![4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2372571.png)
![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)

![3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2372574.png)
![Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2372575.png)
![3-[4-(dimethylamino)phenyl]-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide](/img/structure/B2372577.png)
![methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate](/img/structure/B2372578.png)
![7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2372579.png)
